molecular formula C18H15NO4 B1197798 Lunamarine CAS No. 483-52-3

Lunamarine

Cat. No. B1197798
CAS RN: 483-52-3
M. Wt: 309.3 g/mol
InChI Key: GOMVNCXQVLUIGA-UHFFFAOYSA-N
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Description

Lunamarine, also known as punarnavine, is a quinolone alkaloid present in Boerhaavia diffusa . It is a major constituent of Boerhaavia diffusa leaves aqueous extract (BDW) and has been detected by electronic and IR spectral studies . The compound has shown some in vitro anticancer, antiestrogenic, immunomodulatory, and anti-amoebic activity .


Synthesis Analysis

Lunamarine is found in the leaves of Boerhaavia diffusa, a medicinally important and phytochemically rich plant . The leaves are collected, washed thoroughly, shadow dried, and ground well in a mixer grinder. The powdered leaves are then refluxed with distilled water for about 3 hours at 95 °C .


Molecular Structure Analysis

Lunamarine has a unique molecular structure that includes two benzene rings, a pyrrole ring, and a cyclic amine group . Its molecular formula is C18H15NO4, with an average mass of 309.316 Da and a monoisotopic mass of 309.100098 Da .


Chemical Reactions Analysis

Lunamarine has been studied for its corrosion inhibition behavior. It forms a protective monolayer on mild steel surface, which resists the corrosion process, following Langmuir mode of adsorption . Theoretical studies using Gaussian 09 and Biovia material studio have established it as an efficient inhibitor for mild steel corrosion in HCl environment .

Scientific Research Applications

  • Mechanism-based CYP2D6 inactivation by acridone alkaloids of Indonesian medicinal plant Lunasia amara : This study investigates fourteen acridone alkaloids isolated from Lunasia amara for their mechanism-based inhibition on human liver microsomal dextromethorphan O-demethylation activity, a marker for cytochrome P450 2D6 (CYP2D6). Lunamarine (3) was among the compounds that increased their inhibitory activity with increasing preincubation time, indicating its potential as a mechanism-based inactivator of CYP2D6 (Takahashi et al., 2012).

  • Cytochrome P450 2D6 inhibitory constituents of Lunasia amara : This research identified 14 acridone alkaloids from a methanol extract of Lunasia amara, showing CYP2D6 inhibition. Among these alkaloids, lunamarine (3) demonstrated moderate selective inhibition for CYP2D6, with an IC50 value of 1.8 μM (Subehan et al., 2011).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-methoxy-1-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-19-14(11-3-6-17-18(7-11)23-10-22-17)9-16(20)13-5-4-12(21-2)8-15(13)19/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMVNCXQVLUIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332007
Record name Lunamarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lunamarine

CAS RN

483-52-3
Record name 2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lunamarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lunamarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUNAMARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFJ8Y4H85E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
ATJ Rani, A Thomas, L Williams, A Joseph - Journal of Bio-and Tribo …, 2022 - Springer
… 'Lunamarine', whose presence is detected by electronic and IR spectral studies. Theoretical studies on lunamarine … of lunamarine on mild steel surface is predominantly chemisorption. …
Number of citations: 4 link.springer.com
L Tomasevich, M Leonard - 2007 Summer Research Symposium, 2007 - phyast.pitt.edu
… Lunamarine has not been synthesized in the 64 years since its isolation. This study is directed at the total synthesis of lunamarine … at the total synthesis of lunamarine with the key step …
Number of citations: 2 www.phyast.pitt.edu
P Parhoodeh, M Rahmani, N Mohd, H Mohd… - Sains …, 2012 - ukm.edu.my
… This is the first report on the identification of skimmianine (1), lunamarine (2) from genus … needleshaped crystals (1.52 g) of lunamarine (2). Similar column chromatographic separation …
Number of citations: 19 www.ukm.edu.my
N Takahashi, S Kadota, Y Tezuka - Fitoterapia, 2012 - Elsevier
… Then, we further examined the possibility of mechanism-based inhibition on 5-hydroxygraveroline (1), showing the most remarkable increase of the inhibitory activity, and lunamarine (3)…
Number of citations: 16 www.sciencedirect.com
FA Steldt, KK Chen - Journal of the American Pharmaceutical …, 1943 - Wiley Online Library
… Our lunamarine is probably identical with Dieterle and Beyl's lunacridine (9), for the melting … Lunacrine and lunacridine inhibited isolated rabbits' intestines, while lunamarine stimulated …
Number of citations: 9 onlinelibrary.wiley.com
BI Nwiloh, AA Uwakwe, JO Akaninwor - J Med Plants Stud, 2016 - plantsjournal.com
… Spartein, lunamarine and ribalinidine are quinoline alkaloids. Quinoline alkaloids … Lunamarine and ribalinidine have been reported to have radical scavenging function [43]. Lunamarine …
Number of citations: 30 www.plantsjournal.com
R Ukachukwu, EO Effiom… - International Journal of …, 2013 - researchgate.net
… The plant has significant amount of alkaloids in which mean concentration of Lunamarine (0.95±0.2µg/ml) was significantly higher than Ribalinidine(0.04±0.00µg/ml) as shown in figure …
Number of citations: 6 www.researchgate.net
OB Odeghe, GS Effiong, NU Ebe, OA Adegoke, Y Ede - researchgate.net
The growing interest in herbal medicine demands information on the activity and toxicity of various plant preparations used traditionally to treat diseases. This study elucidates the …
Number of citations: 0 www.researchgate.net
LK Amos, MS Leonard - ABSTRACTS …, 2009 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
NJ Graf, MS Leonard - ABSTRACTS …, 2008 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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